molecular formula C20H30INO3 B12412922 Ipratropium-d3 Iodide

Ipratropium-d3 Iodide

Cat. No.: B12412922
M. Wt: 462.4 g/mol
InChI Key: YLJVWJKSALOVFB-PGHIIOHNSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ipratropium-d3 Iodide is a deuterium-labeled derivative of Ipratropium Iodide. It is a stable isotope-labeled compound, primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule can significantly affect its pharmacokinetic and metabolic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ipratropium-d3 Iodide involves the deuteration of Ipratropium Iodide. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The specific synthetic route and reaction conditions can vary, but generally, it involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the synthesis and ensure the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: Ipratropium-d3 Iodide can undergo various chemical reactions, including:

    Substitution Reactions: Common in the synthesis and modification of the compound.

    Oxidation and Reduction Reactions: These reactions can alter the functional groups within the molecule, affecting its pharmacological properties.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophilic or electrophilic reagents under mild to moderate conditions.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with altered pharmacokinetic properties .

Scientific Research Applications

Ipratropium-d3 Iodide has a wide range of applications in scientific research, including:

    Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.

    Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites.

    Drug Development: Assists in the development of new drugs by providing insights into the pharmacokinetic and metabolic properties of drug candidates.

    Clinical Research: Used in clinical studies to evaluate the safety and efficacy of new therapeutic agents

Mechanism of Action

Ipratropium-d3 Iodide acts as an antagonist of the muscarinic acetylcholine receptor. By blocking these receptors, it inhibits the parasympathetic nervous system’s influence on the airways, leading to bronchodilation. This mechanism is particularly useful in treating conditions like chronic obstructive pulmonary disease (COPD) and asthma. The deuterium labeling does not significantly alter the mechanism of action but can affect the pharmacokinetic profile, potentially leading to longer-lasting effects .

Comparison with Similar Compounds

    Ipratropium Bromide: A non-deuterated analog used in similar therapeutic applications.

    Tiotropium Bromide: Another muscarinic antagonist with a longer duration of action.

    Atropine: A related compound with broader applications in medicine.

Uniqueness of Ipratropium-d3 Iodide: The primary uniqueness of this compound lies in its deuterium labeling. This modification can enhance the compound’s stability and alter its pharmacokinetic properties, making it a valuable tool in drug development and pharmacokinetic studies. The deuterium atoms can also serve as tracers, allowing for precise quantitation in various analytical techniques .

Properties

Molecular Formula

C20H30INO3

Molecular Weight

462.4 g/mol

IUPAC Name

[(1R,5S)-8-propan-2-yl-8-(trideuteriomethyl)-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;iodide

InChI

InChI=1S/C20H30NO3.HI/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19?,21?;/i3D3;

InChI Key

YLJVWJKSALOVFB-PGHIIOHNSA-M

Isomeric SMILES

[2H]C([2H])([2H])[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C(C)C.[I-]

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.